2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic organic compounds containing nitrogen and oxygen. This compound features a benzoic acid moiety linked to a tert-butyl substituted oxadiazole ring. Oxadiazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized through various chemical methods involving the reaction of benzoic acid derivatives with oxadiazole precursors. It is classified under organic compounds, specifically as an aromatic carboxylic acid and a nitrogen-containing heterocycle.
The synthesis of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves several steps:
Challenges in synthesis may include controlling reaction conditions to prevent side reactions and achieving high yields. The use of protecting groups for functional groups during synthesis can also complicate the process but is often necessary for selective reactions.
The molecular structure of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid consists of:
The molecular formula is with a molecular weight of approximately 245.28 g/mol. The oxadiazole ring contributes to its unique chemical properties and potential biological activities.
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for various applications.
The mechanism of action for compounds like 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid often involves interaction with biological targets such as enzymes or receptors. For instance:
Experimental data supporting these mechanisms typically arise from in vitro assays evaluating cytotoxicity and biochemical interactions .
These properties influence its handling and application in laboratory settings.
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid has potential applications in:
1,2,4-Oxadiazoles serve as strategic bioisosteric replacements for labile carbonyl-containing functional groups in medicinal chemistry. Their ability to mimic ester and amide geometry while resisting enzymatic hydrolysis has been extensively exploited in drug design [1] [6]. The hydrogen-bond accepting capacity of the oxadiazole nitrogens (particularly N4) enables key interactions with biological targets, while the ring system maintains comparable dipole moments (approximately 4.5 D) and planarity to conventional amides [5] [6]. This bioisosteric equivalence is exemplified in commercial drugs like the antiviral pleconaril and the muscular dystrophy treatment ataluren, where the 1,2,4-oxadiazole ring provides enhanced metabolic stability without compromising target engagement [1] [7]. The electronic asymmetry of the 1,2,4-oxadiazole allows differential modulation of substituent effects—electron-withdrawing character is more efficiently transmitted through the C5 position than C3, enabling fine-tuning of electronic properties [6]. This characteristic has been strategically employed in protease inhibitor design, where oxadiazole-containing compounds maintain binding affinity while overcoming rapid clearance issues associated with peptidomimetic scaffolds [5].
Table 1: Bioisosteric Equivalence of 1,2,4-Oxadiazole in Drug Design
Parameter | Amide Group | Ester Group | 1,2,4-Oxadiazole |
---|---|---|---|
Hydrolytic Stability | Low | Low | High |
Dipole Moment (D) | ~3.7 | ~1.8 | ~4.5 |
H-Bond Acceptor Sites | 2 (C=O, N) | 1 (C=O) | 2 (N4, N2) |
Geometrical Parameters | Planar | Planar | Planar |
Metabolic Vulnerability | High | High | Low |
The introduction of tert-butyl substituents at the C3 position of 1,2,4-oxadiazoles represents a strategic approach to optimizing pharmacokinetic properties. This bulky alkyl group significantly enhances metabolic resistance by sterically blocking oxidative metabolism, particularly cytochrome P450-mediated dealkylation pathways [2] [9]. In the specific context of 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid, crystallographic studies reveal that the tert-butyl group induces a characteristic molecular torsion of approximately 22-30° between the oxadiazole and adjacent phenyl rings, potentially optimizing target binding while reducing crystal packing energy [2]. This controlled conformational restriction has profound implications for receptor selectivity, as demonstrated in kinase inhibitor programs where tert-butyl-oxadiazole derivatives exhibited improved discrimination between closely related ATP-binding sites [2]. The strong electron-donating effect (+I effect) of the tert-butyl group modulates the electron density of the oxadiazole ring, increasing nucleophilicity at the C5 position and potentially enhancing interactions with electrophilic regions of biological targets [2] [9]. Furthermore, the extreme hydrophobicity of the tert-butyl moiety (π value ~0.98) improves membrane penetration while paradoxically maintaining aqueous solubility through disruption of crystalline lattice energy, a crucial balance for orally bioavailable agents [2].
Benzoic acid derivatives have established a formidable legacy in anti-infective drug development, dating back to the early 20th century when benzoic acid itself was employed as a food preservative and topical antifungal agent. The carboxylic acid functionality provides a versatile handle for structural modification while enabling essential ionic interactions with microbial targets [3] [7]. Modern derivatives exploit the planar aromatic core for π-stacking interactions with nucleic acids and enzyme pockets, particularly in topoisomerase inhibitors [3]. The integration of benzoic acid with bioactive heterocycles represents a sophisticated evolution of this scaffold, exemplified by the 1,2,4-oxadiazole-containing drug pleconaril, which targets picornavirus capsids through strategic placement of the benzoic acid moiety within a hydrophobic pocket [1] [7]. In antifungal applications, N-phenylsuccinimide derivatives incorporating benzoic acid elements have demonstrated exceptional efficacy against pathogenic fungi by inhibiting critical dehydrogenase enzymes [2]. The emergence of multidrug-resistant pathogens has revitalized interest in benzoic acid hybrids, with recent research focusing on conjugates that disrupt microbial membranes while avoiding common resistance mechanisms [3]. This historical context illuminates the strategic rationale behind incorporating the benzoic acid moiety in 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid, combining established antimicrobial targeting with novel heterocyclic pharmacokinetic optimization.
Table 2: Evolution of Benzoic Acid Derivatives in Anti-Infective Development
Era | Representative Agents | Mechanistic Focus | Therapeutic Limitations |
---|---|---|---|
Pre-1950s | Benzoic acid, Methyl benzoate | Membrane disruption, Preservative action | Low potency, High concentrations required |
1960-1980 | p-Aminobenzoic acid (PABA) antimetabolites | Folate biosynthesis inhibition | Resistance development, Toxicity issues |
1990s-Present | Pleconaril, Oxadiazole-benzoic acid hybrids | Viral capsid binding, Enzyme inhibition | Spectrum limitations, Pharmacokinetic challenges |
Contemporary | 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid derivatives | Multi-target engagement, Membrane disruption | Selectivity optimization, Tissue penetration |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8